methyl (2S)-2-methylbutanoate

Flavor chemistry Odor threshold Enantiomer potency

Methyl (2S)-2-methylbutanoate (CAS 10307-60-5) is the enantiopure (S)-form of a branched-chain fatty acid methyl ester (C₆H₁₂O₂, MW 116.16). It belongs to the class of volatile fruit esters and is recognized as a key aroma-impact compound in apples, strawberries, pineapples, and fermented beverages.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 10307-60-5
Cat. No. B153129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-methylbutanoate
CAS10307-60-5
Synonyms(S)-2-Methyl-butanoic Acid Methyl Ester;  (+)-Methyl 2-methylbutanoate;  (+)-Methyl 2-methylbutyrate;  (+)-Methyl α-methylbutyrate;  (S)-2-Methylbutanoic acid methyl ester;  (S)-Methyl 2-methylbutanoate;  Methyl (2S)-2-methylbutanoate;  Methyl (S)-2-methylb
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC
InChIInChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1
InChIKeyOCWLYWIFNDCWRZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2S)-2-methylbutanoate CAS 10307-60-5: Chiral Ester Procurement & Selection Guide


Methyl (2S)-2-methylbutanoate (CAS 10307-60-5) is the enantiopure (S)-form of a branched-chain fatty acid methyl ester (C₆H₁₂O₂, MW 116.16). It belongs to the class of volatile fruit esters and is recognized as a key aroma-impact compound in apples, strawberries, pineapples, and fermented beverages . Unlike its racemic mixture (CAS 868-57-5) or its (R)-enantiomer (CAS 55449-44-0), the (S)-configured ester possesses a single, well-defined stereogenic center at C-2, which directly governs its olfactory potency, sensory character, and chiral recognition properties . Its FEMA GRAS designation (FEMA 2719) and JECFA specification (JECFA 205) apply to the racemate; procurement of the enantiopure (S)-form is driven by requirements for defined stereochemical identity in flavor authentication, chiral chromatography, and enantioselective synthesis .

Chiral reference standard for enantioselective GC analysis
Enantiomer-specific flavor authentication workflows
Stereochemical control in enantioselective synthesis

Why Racemic or (R)-Enantiomer Methyl 2-Methylbutanoate Cannot Substitute Methyl (2S)-2-methylbutanoate


Substituting methyl (2S)-2-methylbutanoate with the racemic mixture (CAS 868-57-5) or the (R)-enantiomer (CAS 55449-44-0) introduces quantifiable performance deficits in odor potency, sensory quality, and analytical specificity. The (S)-enantiomer exhibits an odor detection threshold in water of 0.2–0.3 µg/kg, approximately 1.5- to 2.5-fold lower than the racemate (0.3–0.5 µg/kg), while the (R)-enantiomer displays a drastically elevated odor threshold in air of 523.0 ng/L, rendering it far less potent . Natural authentication protocols rely on the characteristic high enantiomeric excess of the (S)-form (>90% ee) in fruit-derived volatiles; the presence of elevated (R)-enantiomer levels (up to 35% reported in fermented systems) signals non-natural or biotechnologically altered origin . Additionally, only the enantiopure (S)-ester can serve as a chiral stationary phase in gas chromatography for enantiomer separation, a function the racemate or (R)-form cannot fulfill . These differences are not incremental; they are categorical for applications demanding defined chirality.

Racemic mixture Odor threshold may be higher; sensory profile may shift from natural fruit character.
(R)-Enantiomer Air-phase potency reported much lower; enantiomeric identity may not match natural authentication requirements.
Chiral application Only single enantiomer provides enantiorecognition in chiral stationary phases; racemate or opposite enantiomer does not provide chiral recognition.

Quantitative Differentiation Evidence: Methyl (2S)-2-methylbutanoate vs. Comparators


Odor Detection Threshold in Water: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer of methyl 2-methylbutanoate demonstrates a lower odor detection threshold in water (0.2–0.3 µg/kg) compared to the racemic mixture (0.3–0.5 µg/kg), indicating that the (S)-form is the primary odor-active species, while the presence of the (R)-enantiomer in the racemate raises the effective threshold . This data was originally reported by Blank, Sen, and Grosch (1992) and confirmed in the context of fermented beverage analysis by Zhang et al. (2018).

Odor Threshold in Water
Head-to-head
0.2–0.3 vs 0.3–0.5 µg/kg
Supports sensory potency interpretation per unit mass
Orthonasal in water; Blank et al. 1992 via Zhang et al. 2018
Flavor chemistry Odor threshold Enantiomer potency

Odor Threshold in Air: (S)-Enantiomer vs. (R)-Enantiomer

Zhang et al. (2018) determined the odor threshold of enantiopure (R)-methyl 2-methylbutanoate in air to be 523.0 ng/L, and explicitly state that this value is 'much higher' than that of the (S)-enantiomer . Although the (S)-enantiomer's air threshold was not numerically reported in that study, the qualitative ranking—(S) << 523.0 ng/L—constitutes a direct within-study comparison establishing the (S)-form as the more potent airborne odorant.

Odor Threshold in Air
Head-to-head
(R) 523.0 ng/L; (S) much lower
Supports headspace potency review
Air threshold; Zhang et al. 2018
Enantiomer odor threshold Air threshold Chiral sensory

Specific Optical Rotation: Identity and Enantiomeric Purity Verification

Methyl (2S)-2-methylbutanoate exhibits a specific optical rotation of [α]D +16.56 (H₂O), as recorded in the Dictionary of Food Compounds (DFC) and cataloged in FooDB . The (R)-enantiomer, by symmetry, would be expected to show approximately [α]D −16.56 under identical conditions, though experimental confirmation in the peer-reviewed literature is limited. This chiroptical property provides a direct, instrument-based method for verifying enantiomeric identity and estimating enantiomeric excess, which is not possible with the optically inactive racemic mixture .

Optical Rotation
Class-level
[α]D +16.56 (H₂O)
Supports chiral identity QC verification
DFC / FooDB; limited independent confirmation
Optical rotation Chiral identity Quality control

Natural Enantiomeric Ratio: Authentication of Botanical Origin

In apples and pineapples, methyl 2-methylbutanoate occurs with a high enantiomeric excess of the (S)-form (>90% ee), as determined by chirospecific multidimensional GC-MS using perethylated β-cyclodextrin chiral stationary phases . In contrast, fermentation with shiitake (Lentinula edodes) can produce up to 35% of the (R)-enantiomer, driven by enantioselective esterification of (R)-2-methylbutanoic acid . This natural (S)-enantiomer dominance is exploited in enantioselective authentication protocols to discriminate natural fruit flavors from synthetic or biotechnologically altered products.

Natural Enantiomeric Ratio
Head-to-head
>90% ee (S) in fruit; up to 35% (R) in fermented
Supports natural authentication protocols
Multidimensional GC-MS; Rettinger 1991, Zhang 2018
Enantiomeric excess Natural authentication Chiral GC-MS

Lipase-Catalyzed Enantioselective Synthesis: Kinetic Resolution Parameters

Kwon et al. (2000) demonstrated enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester from racemic 2-methylbutanoic acid using immobilized lipases in isooctane. Lipase IM 20 (Rhizomucor miehei) achieved a maximum enantiomeric excess at 20 °C, with Michaelis constants K(M,S) = 1120 mM and K(M,R) = 1240 mM, yielding a modest intrinsic enantioselectivity (E ≈ 1.1) that nonetheless enables preparative enrichment of the (S)-form when coupled with product removal strategies . This biocatalytic route offers an alternative to chiral pool synthesis and provides a benchmark for enzymatic enantioselectivity of this substrate class.

Lipase Kinetic Parameters
Cross-study comparable
K(M,S)=1120, K(M,R)=1240 mM; E≈1.1
Supports enzyme screening parameter review
Lipase IM 20, isooctane 20°C; Kwon et al. 2000
Enantioselective synthesis Lipase biocatalysis Kinetic resolution

Optimal Application Scenarios for Methyl (2S)-2-methylbutanoate Based on Quantitative Evidence


Natural Fruit Flavor Authentication via Enantioselective GC-MS

Regulatory and commercial authenticity verification of 'natural' apple, strawberry, or pineapple flavor formulations requires enantioselective GC-MS analysis of methyl 2-methylbutanoate, where the natural (S)-enantiomer excess (>90% ee) serves as a definitive marker of botanical origin and discriminates against synthetic racemic or fermented adulterants . The (S)-enantiomer reference standard (CAS 10307-60-5) is essential for calibration and method validation in ISO 17025-accredited flavor authenticity laboratories.

High-Potency Flavor Formulation for Reduced-Dosage Products

Flavorists formulating for low-dosage applications (e.g., clear beverages, sugar-reduced products) benefit from the (S)-enantiomer's odor threshold advantage: at 0.2–0.3 µg/kg in water, it delivers equivalent sensory impact at approximately 1.5- to 2.5-fold lower concentration than the racemate, enabling cost savings and minimizing off-notes from higher ester loads . This is particularly critical in reformulation projects targeting 'clean-label' or reduced-calorie product profiles.

Chiral Stationary Phase for Analytical Enantiomer Separation

The (S)-enantiomer finds a specialized non-flavor application as a chiral stationary phase (CSP) in gas chromatography, enabling the separation of enantiomeric mixtures of 2-alkyl-branched esters and related chiral volatiles without derivatization . This application requires enantiopure material (≥98% ee) and is unique to the single-enantiomer form; the racemate or (R)-enantiomer cannot perform this function. Analytical laboratories developing in-house chiral GC methods procure CAS 10307-60-5 for CSP column preparation.

Biocatalytic Process Development and Enzyme Screening

The well-characterized kinetic parameters for lipase-catalyzed (S)-ester synthesis (K(M,S) = 1120 mM; K(M,R) = 1240 mM for lipase IM 20) provide a quantitative baseline for screening novel lipases, esterases, or engineered enzyme variants targeting improved enantioselectivity . Industrial biotechnology groups procuring enantiopure (S)-ester use it as an analytical standard for chiral HPLC or GC determination of enantiomeric excess during biocatalyst optimization campaigns.

Application
Selection Property
Validation Focus
Flavor authenticity testing
Enantiomeric ratio (ee) context
Chiral GC method validation
Low-concentration flavor formulation
Odor threshold context
Sensory potency per unit mass
Enantioselective GC stationary phase
Enantiomeric purity requirement
Chiral recognition capability
Enzyme screening for enantioselective synthesis
Kinetic resolution parameter review
Enantiomeric excess determination

Technical Documentation Hub

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33 linked technical documents
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